2,2-二氟-1-(氧杂-4-基)乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related fluorinated compounds involves various chemical reactions. For instance, the synthesis of 1-[(2,7-Dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl]-2-(methylselanyl)ethanol is achieved by converting 2-(2,7-dichloro-9H-fluoren-4-yl)oxirane using dimethyl diselenide and sodium borohydride, followed by a Knoevenagel condensation with 4-chlorobenzaldehyde . Similarly, the synthesis of perfluoro-nhexyl-2-ethanol involves a radical process starting from 2-perfluoro-nhexyl-1-iodo-ethane and using N,N-dimethylformamide as the solvent, with the reaction optimized based on various parameters .

Molecular Structure Analysis

The molecular structure of fluorinated alcohols like perfluoro-nhexyl-2-ethanol is influenced by the presence of fluorine atoms, which can significantly alter the chemical and physical properties of the molecule. The radical synthesis approach used in the formation of such compounds suggests a complex interaction between the fluorinated radical and the solvent's oxygen atom .

Chemical Reactions Analysis

Fluorinated compounds often participate in unique chemical reactions due to the reactivity of the fluorine atoms. The papers do not provide specific reactions for 2,2-Difluoro-1-(oxan-4-yl)ethanol, but the synthesis methods described for related compounds involve steps like radical processes and condensation reactions, which are common in the synthesis of complex organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of difluoroalcohols are not explicitly discussed in the provided papers. However, the presence of fluorine atoms typically imparts characteristics such as increased stability, lipophobicity, and unique reactivity compared to their non-fluorinated counterparts. The synthesis processes described in the papers suggest that these properties can be finely tuned by adjusting reaction parameters such as solvent concentration, water content, temperature, and the nature of the radical initiator .

Relevant Case Studies

No specific case studies related to 2,2-Difluoro-1-(oxan-4-yl)ethanol are mentioned in the provided papers. However, the synthesis and fungicidal activity of S,N-containing heterocycles and macrocycles, as described in one of the papers, indicate the potential for such compounds to be used in applications like plant pathogen control . This suggests that difluoroalcohols could also find use in similar applications, given their related chemical structure and properties.

科学研究应用

1. 超导体表面处理

研究探索了通过用无水乙醇中的 HF 非水溶液处理 YBa2Cu3O7−x 薄膜来形成 YBa2Cu3O7−x 薄膜上的氟氧化物。X 射线光电子能谱测定,这种处理导致 Y:Ba:Cu 的表面组成以 1:4:3 的相对浓度存在。已证明这种表面改性可以降低超导体对空气的反应性,从而增强其钝化性能 (Vasquez, Hunt & Foote, 1989)。

2. 配位化学

配位化学研究表明,环状三聚全氟-邻苯二酚汞可以与乙醇反应形成具有独特结构性质的配合物。这些配合物的特征是乙醇分子通过氧原子与大环的所有 Hg 原子配位,为有机金属化学领域做出贡献 (Tikhonova 等人,2009)。

3. 从水中萃取醇

使用 1-己基-3-甲基咪唑双(三氟甲基磺酰)酰亚胺从水中萃取乙醇的研究表明了高效分离工艺的潜力。这项研究有助于开发从水中分离醇的更节能方法,这在生产生物燃料和药物方面具有重要意义 (Chapeaux 等人,2008)。

4. 酶相互作用研究

已经对乙醇和其他醇与金属酶活性位点的结合进行了研究,例如甲烷单加氧酶羟化酶。这些研究对于了解酶机制和设计用于各种应用的酶抑制剂至关重要 (Smoukov 等人,2002)。

5. 环境影响研究

已经对北极大气中全氟代醇 (FTOH) 和全氟烷基磺酰胺乙醇 (PFAS) 的存在进行了研究。这项研究对于了解可积聚在人类和生物群落(包括在偏远地区)中的商业化学品的环境影响和分布至关重要 (Shoeib, Harner & Vlahos, 2006)。

属性

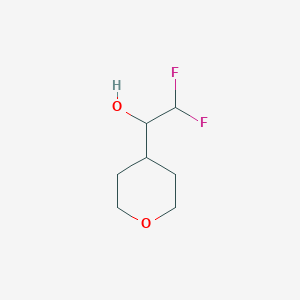

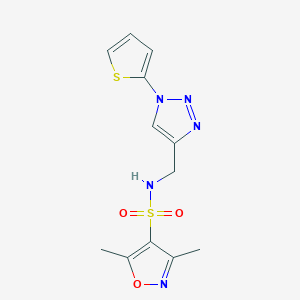

IUPAC Name |

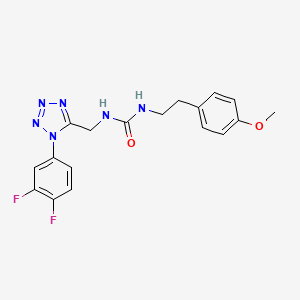

2,2-difluoro-1-(oxan-4-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2O2/c8-7(9)6(10)5-1-3-11-4-2-5/h5-7,10H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSSPQTVUHXJLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-dihydro-2'H,4'H-spiro[indene-2,5'-[1,3]oxazolidine]-2',4'-dione](/img/structure/B2551173.png)

![3-(2-fluorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2551183.png)

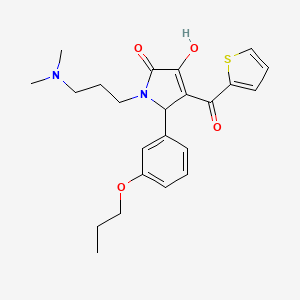

![1-Acetyl-3-{3-[(ethylsulfonyl)amino]phenyl}-5-(2-methoxyphenyl)-2-pyrazoline](/img/structure/B2551185.png)

![2-(ethylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2551187.png)

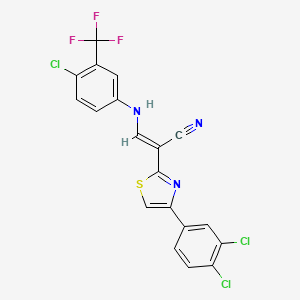

![(2E)-2-cyano-3-(4-fluorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2551188.png)

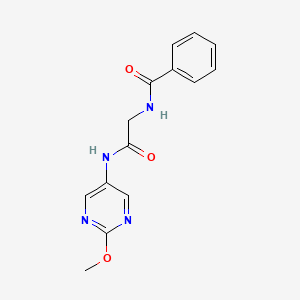

![1,5-dimethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2551194.png)